molecular formula C11H13ClF2N2O B7049264 (2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide;hydrochloride

(2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B7049264
M. Wt: 262.68 g/mol
InChI Key: LMGKKKLROLTOHR-HNCPQSOCSA-N
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Description

(2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a carboxamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

(2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-7-3-4-9(8(13)6-7)15-11(16)10-2-1-5-14-10;/h3-4,6,10,14H,1-2,5H2,(H,15,16);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGKKKLROLTOHR-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 2,4-Difluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 2,4-difluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a 2,4-difluorobenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide;hydrochloride may involve:

    Large-Scale Synthesis: Scaling up the synthetic routes mentioned above to produce the compound in large quantities.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the compound.

    Formation of the Hydrochloride Salt: Reacting the purified compound with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways that are affected by the compound’s interaction with its molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide: The parent compound without the hydrochloride salt.

    (2R)-N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide: A similar compound with chlorine atoms instead of fluorine atoms.

    (2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

(2R)-N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various scientific research and industrial applications.

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